2,2-Dimethoxypropanenitrile
Overview
Description
2,2-Dimethoxypropanenitrile is an organic compound with the molecular formula C₅H₉NO₂. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the production of more complex molecules.
Mechanism of Action
Mode of Action
As a chemical intermediate, it is primarily used in the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, it is more likely to be involved in chemical reactions rather than biological pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many chemical compounds, its stability could be influenced by factors such as temperature, ph, and exposure to light or oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxypropanenitrile can be synthesized through the reaction of acetone with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, 2,2-dimethoxypropane, which is then converted to the nitrile by treatment with a suitable nitrile source such as hydrogen cyanide or a cyanide salt .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and the concentration of reactants. The use of strong acid cation exchange resins as catalysts is common to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethoxypropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2-Dimethoxypropane: Similar in structure but lacks the nitrile group.
3,3-Dimethoxypropanenitrile: A positional isomer with different reactivity.
2,2-Dimethylpropanenitrile: Similar nitrile group but different alkyl substitution pattern.
Uniqueness: 2,2-Dimethoxypropanenitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate for the production of a wide range of organic compounds.
Properties
IUPAC Name |
2,2-dimethoxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(4-6,7-2)8-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSMOWYMYIABBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508258 | |
Record name | 2,2-Dimethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-66-1 | |
Record name | 2,2-Dimethoxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxypropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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